![molecular formula C11H20N4O7 B108598 L-Arginine 2-oxoglutarate CAS No. 16856-18-1](/img/structure/B108598.png)
L-Arginine 2-oxoglutarate
Overview
Description
L-Arginine 2-oxoglutarate, also known as L-Arginine alpha-ketoglutarate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate of cellular metabolism with pleiotropic functions .
Synthesis Analysis
The enzyme 2-oxoglutarate/L-arginine monooxygenase/decarboxylase (succinate-forming) is involved in the synthesis of L-Arginine 2-oxoglutarate. This enzyme catalyzes the following chemical reaction: 2-oxoglutarate + L-arginine + O2 yields succinate + CO2 + guanidine + (S)-1-pyrroline-5-carboxylate + H2O .
Molecular Structure Analysis
The molecular formula of L-Arginine 2-oxoglutarate is C11H20N4O7 . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid . The InChI is InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 .
Chemical Reactions Analysis
The enzyme 2-oxoglutarate/L-arginine monooxygenase/decarboxylase (succinate-forming) catalyzes the following chemical reaction: 2-oxoglutarate + L-arginine + O2 yields succinate + CO2 + guanidine + (S)-1-pyrroline-5-carboxylate + H2O .
Physical And Chemical Properties Analysis
The molecular weight of L-Arginine 2-oxoglutarate is 320.30 g/mol . The compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .
Scientific Research Applications
Enzyme Reaction Substrate
L-Arginine alpha-ketoglutarate (AAKG) serves as an enzyme reaction substrate . It plays a crucial role in various enzymatic reactions, contributing to the overall metabolic processes of the organism .
Stabilizing Agent for Proteins and Enzymes
AAKG acts as a stabilizing agent for proteins and enzymes . It helps maintain the structural integrity and functionality of these biomolecules, which is essential for various biological processes .
Antioxidant
AAKG exhibits antioxidant properties . It helps neutralize harmful free radicals in the body, thereby protecting cells from oxidative stress and potential damage .
Protein Synthesis and Muscle Health
AAKG stimulates protein synthesis and inhibits protein degradation in muscles . This makes it beneficial for muscle growth and recovery, which is why it’s often used in sports nutrition and bodybuilding supplements .
Precursor to Glutamate and Glutamine
AAKG serves as a precursor to the amino acids glutamate and glutamine . These amino acids are central metabolic fuels for cells of the gastrointestinal tract and play vital roles in various physiological functions .
Enhancing Bone Tissue Formation
AAKG can decrease protein catabolism and increase protein synthesis to enhance bone tissue formation in the skeletal muscles . This suggests potential applications in orthopedics and rehabilitation .
Lifespan Extension and Age-Related Disease Delay
Recent studies have shown that AAKG can extend the lifespan of adult Caenorhabditis elegans by inhibiting ATP synthase and TOR . This indicates potential applications in gerontology and age-related disease research .
Clinical Applications
Due to its various physiological functions, AAKG has potential clinical applications. It can be used in recovery from surgery or trauma, as it is a precursor to the amino acid glutamine . It’s also used in studies examining the impact of various substances and potential toxins on the human body .
Mechanism of Action
Target of Action
L-Arginine Alpha-Ketoglutarate (AAKG) primarily targets the nitric oxide synthase enzymes, which are responsible for the production of nitric oxide (NO) . Nitric oxide is a significant signaling molecule involved in numerous physiological processes . AAKG also targets the Krebs cycle , a central metabolic network in most organisms .
Mode of Action
AAKG works by increasing the production of nitric oxide, which improves blood flow and consequently, the delivery of oxygen and nutrients to muscles . It is speculated that AAKG plays a role in the manufacture of nitric oxide . The combination of alpha-ketoglutarate and arginine improves the stability of arginine, which is supposed to enhance its performance-enhancing abilities and its role in energy production .
Biochemical Pathways
AAKG is involved in various metabolic and cellular pathways. As an intermediate in the Krebs cycle, it participates in energy production, signaling modules, and genetic modification . It also regulates amino acid synthesis and the formation of free radicals . The enzymatic systems and metabolic networks mediating the synthesis of AKG involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .
Pharmacokinetics
It is also used in recovery from surgery or trauma, as it is a precursor to the amino acid glutamine .
Result of Action
The primary result of AAKG’s action is the enhancement of endurance, physical performance, and muscle building while reducing fatigue . It has been found to improve muscle protein synthesis and decrease muscle breakdown . AAKG supplementation might also improve athletic performance . It has been suggested as a longevity supplement; some research suggests that it could increase lifespan and delay the onset of age-related diseases .
Action Environment
The efficacy of AAKG can be influenced by various environmental factors such as the intensity, duration, frequency, and type of exercise . During periods of rapid growth, physical stress, or injury, the supply of L-arginine may be insufficient to meet the body’s needs. During this time, L-arginine taken as a dietary supplement may help maintain muscle mass and improve bodily function .
Safety and Hazards
L-Arginine 2-oxoglutarate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a very important biomolecule as it is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most, if not all organisms. This keto-acid also lends itself to a variety of chemical manipulation thus affording value-added products with numerous commercial applications .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRNZHOQVAPMFX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937505 | |
Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine 2-oxoglutarate | |
CAS RN |
16856-18-1, 5256-76-8 | |
Record name | Arginine α-oxoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16856-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diarginine α-ketoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5256-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine oxoglurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purported mechanism of action for L-Arginine alpha-ketoglutarate's effect on exercise performance?
A1: L-Arginine alpha-ketoglutarate (AAKG) is proposed to enhance athletic performance by increasing the availability of L-arginine, a precursor to nitric oxide (NO) synthesis [, ]. NO is a potent vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow and improved delivery of oxygen and nutrients to working muscles [, ].
Q2: Are there any studies examining the combined effects of AAKG and creatine monohydrate on exercise performance?
A2: Research has explored the combined effects of chronic ingestion of AAKG and creatine monohydrate on anaerobic performance in strength-trained athletes []. While the specific findings of these studies can be found in the respective research articles, it's important to note that research in this area is ongoing.
Q3: Beyond exercise performance, are there any other potential applications of AAKG being investigated?
A3: AAKG is also being investigated for its potential in protecting athletes from overtraining []. Research suggests that AAKG, in combination with other bioactive compounds, might contribute to increased muscular force and endurance, faster adaptation to physical load, and improved recovery after training [].
Q4: Are there any documented risks or adverse effects associated with AAKG supplementation?
A4: While generally considered safe for short-term use, a case report linked the consumption of a pre-workout supplement containing AAKG, among other ingredients, to a hemorrhagic stroke in a young, healthy male []. It is crucial to acknowledge that attributing the adverse effect solely to AAKG is difficult due to the presence of other ingredients in the supplement.
Q5: How is muscle re-oxygenation measured in studies investigating AAKG's effects on exercise?
A5: Near-infrared spectroscopy (NIRS) is a non-invasive technique used to measure muscle re-oxygenation during and after exercise []. This technique allows researchers to assess the dynamics of oxygen delivery and utilization in working muscles following supplementation with compounds like AAKG.
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